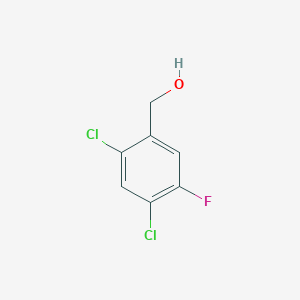

2,4-Dichloro-5-fluorobenzyl alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dichloro-5-fluorobenzyl alcohol is a compound that is not directly discussed in the provided papers. However, related compounds and their chemical properties and reactions are described, which can provide insights into the behavior of similar halogenated benzyl alcohols. For instance, the rotational spectrum of 2,5-difluorobenzyl alcohol has been studied, indicating specific orientations of the hydroxyl group in relation to the fluorine atoms on the benzene ring .

Synthesis Analysis

The synthesis of related compounds, such as 2-(α-fluorobenzyl)benzimidazole derivatives, has been achieved by fluorination of benzylic alcohols using a specific fluorinating reagent . This suggests that similar methods could potentially be applied to synthesize 2,4-Dichloro-5-fluorobenzyl alcohol. Additionally, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of various heterocyclic compounds, which demonstrates the reactivity of chloro-fluoro substituted aromatic compounds in creating complex structures .

Molecular Structure Analysis

The molecular structure of halogenated benzyl alcohols, such as 2,5-difluorobenzyl alcohol, has been characterized using spectroscopic methods. The hydroxyl group orientation and the presence of a hydrogen bridge between the hydroxyl hydrogen and the fluorine atom have been observed . These structural details are crucial for understanding the reactivity and interaction of the molecule with other chemical species.

Chemical Reactions Analysis

The reactivity of halogenated benzyl alcohols in chemical reactions is highlighted by the synthesis of various heterocyclic compounds from 4-Chloro-2-fluoro-5-nitrobenzoic acid . Moreover, the metabolic fate of fluorobenzyl alcohols in rats has been studied, showing the formation of glycine conjugates and N-acetylcysteinyl conjugates as metabolites . This indicates that halogenated benzyl alcohols can undergo biotransformation, leading to various metabolites.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as 2-(α-fluorobenzyl)benzimidazole derivatives, have been documented, including their NMR chemical shifts . This information is essential for the identification and characterization of similar compounds like 2,4-Dichloro-5-fluorobenzyl alcohol. The antibacterial properties of a thiourea derivative of a chloro-fluoro benzamide have also been reported, suggesting potential biological activities of halogenated benzyl alcohols .

科学的研究の応用

Ecofriendly Synthesis and Characterization

The compound has been explored in the ecofriendly synthesis and characterization of halo-substituted benzyl alcohols, employing biotransformation techniques. This approach utilizes whole cells of Baker’s Yeast for the synthesis of aromatic alcohols, demonstrating an environmentally friendly method for generating halogenated compounds (Saharan & Joshi, 2016).

Antimicrobial Activities

Research into phosphorus-nitrogen compounds has led to the synthesis of (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives. These compounds have been studied for their antimicrobial activities, showing promise in the fight against both Gram-positive and Gram-negative bacteria, as well as yeast strains (Elmas et al., 2018).

Organic Synthesis Applications

2,4-Dichloro-5-fluorobenzyl alcohol is valuable as an intermediate in the synthesis of complex organic molecules. Its applications include the development of new protecting groups for alcohols, which are crucial in the synthesis of beta-mannopyranosides. These protecting groups offer stability against oxidizing conditions and are fully compatible with various deprotection strategies (Crich, Li, & Shirai, 2009).

Metabolic Fate Studies

Studies on the metabolic fate of fluorobenzyl alcohols in rats have identified major metabolites in urine, indicating the potential for 2,4-Dichloro-5-fluorobenzyl alcohol to undergo similar metabolic pathways. These findings are significant for understanding the environmental and biological impacts of halogenated compounds (Blackledge, Nicholson, & Wilson, 2003).

Synthesis and Characterization Techniques

The synthesis of 2,4-dichloro-5-fluorobenzyl alcohol and related compounds is crucial for the development of new pharmaceuticals and materials. Techniques such as diazotization and subsequent substitution reactions have been refined to produce high-purity intermediates for industrial applications, underscoring the importance of these compounds in synthetic chemistry (Guo-xi, 2004).

Safety And Hazards

The safety information for “2,4-Dichloro-5-fluorobenzyl alcohol” includes the following hazard statements: H315, H319, and H335 . These indicate that the substance may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the substance .

特性

IUPAC Name |

(2,4-dichloro-5-fluorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYAJRDFLAMNMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378842 |

Source

|

| Record name | 2,4-Dichloro-5-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-fluorobenzyl alcohol | |

CAS RN |

219765-56-7 |

Source

|

| Record name | 2,4-Dichloro-5-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。